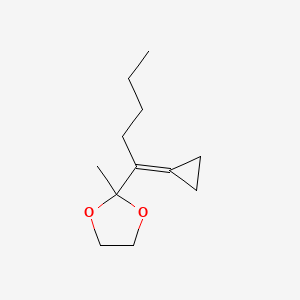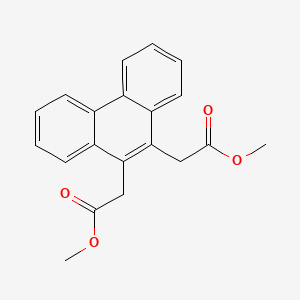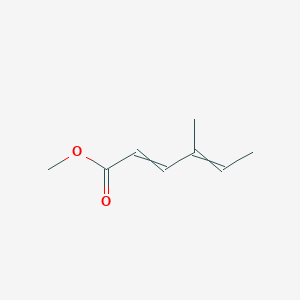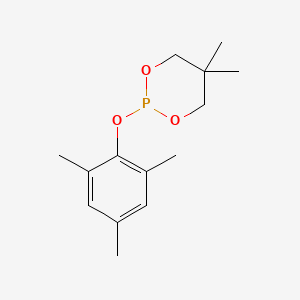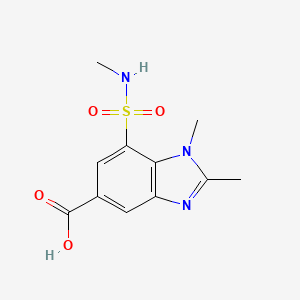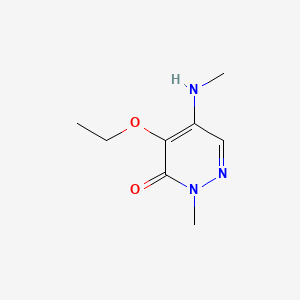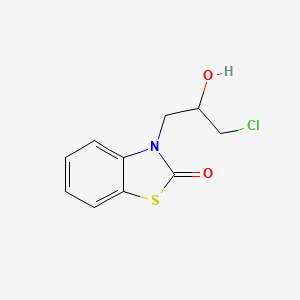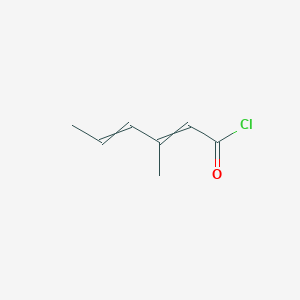
3-Methylhexa-2,4-dienoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhexa-2,4-dienoyl chloride is an organic compound with the molecular formula C7H9ClO. It is a derivative of hexa-2,4-dienoic acid, where the carboxyl group is replaced by a chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylhexa-2,4-dienoyl chloride can be synthesized through the reaction of 3-methylhexa-2,4-dienoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient gas scrubbing systems to handle the by-products. The reaction is carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhexa-2,4-dienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The conjugated diene system in the compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions typically occur under mild conditions with the presence of a base to neutralize the released HCl.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used. These reactions often require a catalyst or specific conditions to proceed efficiently.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Addition Reactions: Dihalides or halohydrins.
Oxidation and Reduction: Carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methylhexa-2,4-dienoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of potential drug candidates and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-methylhexa-2,4-dienoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexa-2,4-dienoyl chloride: Similar structure but without the methyl group at the 3-position.
3-Methylhexa-2,4-dienoic acid: The parent carboxylic acid of 3-methylhexa-2,4-dienoyl chloride.
3-Methylhexa-2,4-dienyl alcohol: The corresponding alcohol derivative.
Uniqueness
This compound is unique due to its combination of a conjugated diene system and an acyl chloride functional group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
72006-12-3 |
|---|---|
Molekularformel |
C7H9ClO |
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
3-methylhexa-2,4-dienoyl chloride |
InChI |
InChI=1S/C7H9ClO/c1-3-4-6(2)5-7(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
AMUAAMAKGLXTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=CC(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



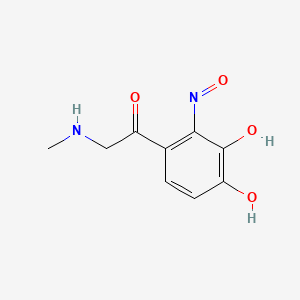
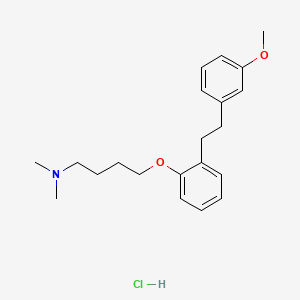

![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

